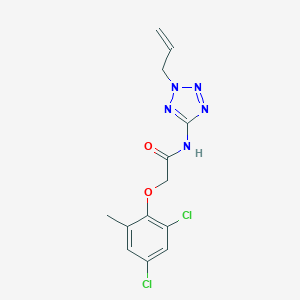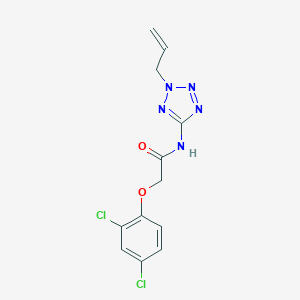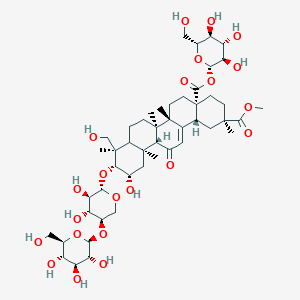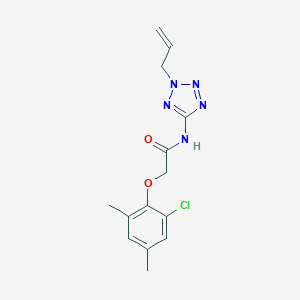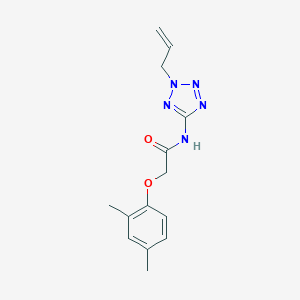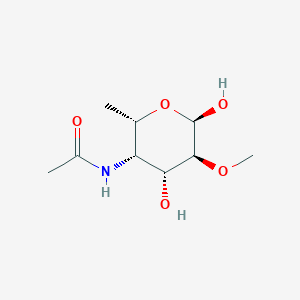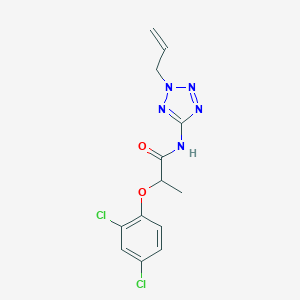
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide, also known as ATZ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ATZ belongs to the class of tetrazole-based compounds and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and antifungal properties. Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide induces apoptosis in cancer cells by inhibiting the activity of caspase-3 and caspase-9. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, and fungi, including Candida albicans.
Wirkmechanismus
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is not fully understood. However, studies have suggested that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide induces apoptosis in cancer cells by inhibiting the activity of caspase-3 and caspase-9. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has also been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is involved in cholesterol synthesis.
Biochemische Und Physiologische Effekte
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has various biochemical and physiological effects. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to induce apoptosis in cancer cells by increasing the expression of Bax and decreasing the expression of Bcl-2. Additionally, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has several advantages for lab experiments, including its ease of synthesis and availability. However, one limitation of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide for its potential therapeutic applications. Finally, the development of new synthesis methods for N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide may lead to the discovery of novel compounds with improved therapeutic properties.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide is a tetrazole-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been synthesized using various methods and has been shown to have anticancer, antimicrobial, and antifungal properties. Further studies are needed to determine the optimal dosage and administration of N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide for its potential therapeutic applications. Additionally, the development of new synthesis methods for N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide may lead to the discovery of novel compounds with improved therapeutic properties.
Synthesemethoden
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide has been synthesized using different methods, including the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with allylamine and tetrazole in the presence of thionyl chloride. Another method involves the reaction of 2-(2,4-dichlorophenoxy)propanoic acid with thionyl chloride, followed by the reaction with allylamine and sodium azide.
Eigenschaften
Produktname |
N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichlorophenoxy)propanamide |
|---|---|
Molekularformel |
C13H13Cl2N5O2 |
Molekulargewicht |
342.18 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)-N-(2-prop-2-enyltetrazol-5-yl)propanamide |
InChI |
InChI=1S/C13H13Cl2N5O2/c1-3-6-20-18-13(17-19-20)16-12(21)8(2)22-11-5-4-9(14)7-10(11)15/h3-5,7-8H,1,6H2,2H3,(H,16,18,21) |
InChI-Schlüssel |
GGCUZXMAUROEAQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=NN(N=N1)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(C(=O)NC1=NN(N=N1)CC=C)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



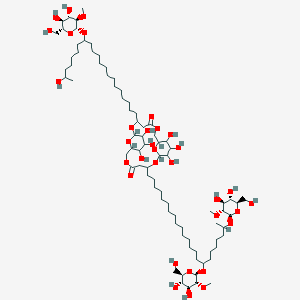


![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)

![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
